SGC8158 was developed through the optimization of a prodrug, SGC3027, which is converted into SGC8158 within cells. The discovery process involved structural and biochemical analyses that led to the identification of SGC8158 as a selective inhibitor with an IC50 value less than 2.5 nM against PRMT7, demonstrating significant selectivity over other methyltransferases .
The synthesis of SGC8158 involved several key steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize the final product and confirm its structure.
SGC8158 primarily acts by inhibiting the methylation reaction catalyzed by PRMT7. This reaction typically involves transferring a methyl group from SAM to arginine residues on target proteins, producing S-adenosyl-l-homocysteine as a by-product.
The inhibition mechanism has been characterized as competitive with respect to SAM but non-competitive concerning peptide substrates. This dual mechanism highlights SGC8158's specificity and effectiveness in disrupting PRMT7 activity under physiological conditions .
SGC8158 inhibits PRMT7 by binding to its active site, preventing the enzyme from methylating its substrates. This inhibition leads to reduced levels of monomethylated arginine residues on proteins such as HSP70, which are crucial for cellular stress responses and survival.
SGC8158 has been utilized in various research contexts:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3